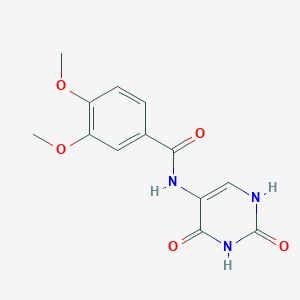

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals characterized by their pyrimidinyl and benzamide components. While direct studies on this specific compound may be limited, related research can provide insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis process often involves condensation reactions and modifications to precursor molecules, leading to the target compound. For example, compounds with similar structures are synthesized through multi-step reactions involving condensation with urea, chlorination, and further condensation with diamines (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice. Density Functional Theory (DFT) calculations help compare theoretical and experimental bond lengths and angles, providing insights into the electronic structure (Huang et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, influenced by their functional groups. For instance, the presence of the pyrimidinyl group might allow for specific interactions and reactions relevant to its chemical behavior.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular arrangement and intermolecular forces. Although specific data on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,4-dimethoxybenzamide may not be available, studies on similar compounds can provide valuable insights (Karabulut et al., 2014).

Scientific Research Applications

Synthesis and Characterization

One study discussed the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation, illustrating a method to influence molecular structures through specific interactions, which could be relevant for the synthesis and stabilization of compounds including pyrimidinyl derivatives (Forbes et al., 2001). Another research focused on the synthesis of novel aromatic polyimides, incorporating different diamines including a pyrimidinyl analog for the development of materials with enhanced solubility and thermal properties (Butt et al., 2005).

Biological and Chemical Activity

A study on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which include a pyrimidinyl moiety, demonstrated significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications for compounds with a pyrimidinyl benzamide structure (Abu‐Hashem et al., 2020). Another research effort synthesized and characterized a compound with a chlorothieno[3,2-d]pyrimidinyl moiety, demonstrating promising anticancer activities through detailed crystal structure, DFT, and molecular docking studies (Huang et al., 2020).

Technological Applications

A biosensor development study utilized a novel modified electrode incorporating a pyrimidinyl benzamide derivative for the electrocatalytic determination of glutathione, showcasing the potential of such compounds in enhancing the sensitivity and specificity of biosensing technologies (Karimi-Maleh et al., 2014).

Environmental and Analytical Chemistry

Research on the solvates and salt of an antibiotic agent nitrofurantoin explored the formation of molecular complexes, including interactions with pyrimidinyl bases, highlighting the utility of such compounds in studying drug-solvent interactions and the development of new solid forms of pharmaceuticals (Vangala et al., 2013).

properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-20-9-4-3-7(5-10(9)21-2)11(17)15-8-6-14-13(19)16-12(8)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYVSXUULBNSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)